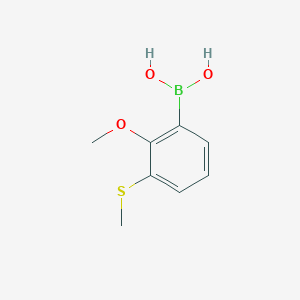

2-Methoxy-3-(methylsulfanyl)phenylboronic acid

Description

Properties

IUPAC Name |

(2-methoxy-3-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3S/c1-12-8-6(9(10)11)4-3-5-7(8)13-2/h3-5,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGDTIQNWBNLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)SC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(methylsulfanyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-3-(methylsulfanyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(methylsulfanyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Sulfoxides or sulfones.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

Pharmaceutical Synthesis

Suzuki-Miyaura Coupling Reaction

The primary application of 2-Methoxy-3-(methylsulfanyl)phenylboronic acid is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of biaryl compounds by coupling boronic acids with aryl halides under palladium catalysis. The advantages of this method include mild reaction conditions, high functional group tolerance, and the ability to produce complex structures efficiently .

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of boronic acids, including this compound, can be utilized in synthesizing anticancer agents. For instance, novel compounds derived from this boronic acid have shown promising antiproliferative activity against various cancer cell lines. The synthesis often involves multiple steps, including the formation of intermediates through Suzuki coupling, which are then further modified to enhance biological activity .

Material Science

Polymer Chemistry

Boronic acids are also employed in materials science, particularly in the development of polymers through boronate ester formation. The ability of boronic acids to form dynamic covalent bonds allows for the creation of responsive materials that can change properties based on environmental stimuli. This application is particularly relevant in drug delivery systems where controlled release is crucial.

Biological Applications

Antimicrobial Activity

Recent studies have indicated that compounds synthesized from this compound exhibit antimicrobial properties. For example, research on related sulfonamide derivatives has highlighted their effectiveness against various pathogens, suggesting potential applications in developing new antibiotics .

In Silico Studies

In silico studies have been conducted to evaluate the interaction of boronic acid derivatives with biological targets. These studies typically involve molecular docking simulations that predict binding affinities and interactions with enzymes or receptors associated with diseases such as bacterial infections and cancer .

Environmental Chemistry

Detection and Removal of Contaminants

Boronic acids are being explored for their potential use in environmental applications, such as the detection and removal of phenolic compounds from wastewater. Their ability to form stable complexes with certain pollutants makes them suitable candidates for developing new filtration technologies.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Physicochemical Properties

Solubility

- 2-Methoxy-3-(methylsulfanyl)phenylboronic acid: Limited direct solubility data are available, but phenylboronic acid analogs with polar substituents (e.g., –OCH₃, –SCH₃) typically exhibit moderate solubility in polar organic solvents like acetone and ether, similar to phenylboronic acid .

- Phenylboronic acid (PBA) : Shows high solubility in ethers and ketones (e.g., acetone: ~120 g/L) but low solubility in hydrocarbons (e.g., hexane: <1 g/L) .

- Pinacol esters of PBA: Enhanced solubility in non-polar solvents (e.g., chloroform: ~200 g/L) compared to parent acids due to reduced polarity .

Acidity (pKa)

- This compound : The electron-donating methoxy and methylsulfanyl groups likely raise its pKa compared to unsubstituted PBA (pKa ~8.8). For comparison:

Table 1: Physicochemical Comparison

*Estimated based on substituent effects.

Positional and Electronic Effects

Biological Activity

2-Methoxy-3-(methylsulfanyl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, are known for their ability to interact with biological molecules, influencing various biochemical pathways. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, effects on cancer cell lines, and mechanisms of action.

Chemical Structure

The molecular structure of this compound is characterized by a phenyl ring substituted with a methoxy group and a methylsulfanyl group, along with a boronic acid functional group. This unique structure contributes to its biological activity.

Anti-Inflammatory Effects

Research indicates that boronic acids can exhibit significant anti-inflammatory properties. A study highlighted the structure-activity relationship (SAR) of various boronic acids, showing that certain substitutions enhance their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory responses. The compound's ability to reduce COX-2 expression was particularly noted, suggesting a mechanism through which it may exert anti-inflammatory effects .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary findings suggest that it exhibits selective toxicity towards specific cancer types while sparing normal cells. For instance, studies have shown that compounds with similar structures can induce apoptosis in breast cancer cells by modulating calcium signaling pathways .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Induction of apoptosis via Ca²⁺ signaling |

| HCT116 (Colon) | 20 | Cell cycle arrest and caspase activation |

| A549 (Lung) | 25 | Downregulation of survivin |

Interaction with Calcium Channels

The interaction of boronic acids with calcium channels has been documented as a significant mechanism influencing cellular processes such as proliferation and apoptosis. For example, studies have shown that derivatives can enhance or inhibit store-operated calcium entry (SOCE), which is crucial in cancer cell proliferation .

Inhibition of Key Enzymes

Inhibition of COX enzymes is another critical pathway through which this compound may exert its biological effects. By reducing the expression levels of COX-2 and inducible nitric oxide synthase (iNOS), this compound could potentially mitigate inflammation and tumorigenesis .

Case Study 1: Breast Cancer

A recent investigation into the effects of various boronic acid derivatives, including this compound, revealed promising results in inhibiting the growth of MDA-MB-231 breast cancer cells. The study utilized flow cytometry to assess apoptosis rates and found that treatment with this compound significantly increased apoptotic cell populations compared to controls .

Case Study 2: Colon Cancer

In another study focusing on colon cancer cell lines (HCT116), treatment with the compound resulted in significant reductions in cell viability. The mechanism was attributed to cell cycle arrest at the G2 phase and activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the solubility properties of 2-Methoxy-3-(methylsulfanyl)phenylboronic acid, and how do they influence experimental design?

- Methodological Answer : Phenylboronic acids generally exhibit high solubility in polar organic solvents like ethers (e.g., dipropyl ether) and ketones (e.g., acetone), moderate solubility in chloroform, and poor solubility in hydrocarbons (e.g., methylcyclohexane) . For this compound, prioritize solvents such as acetone or ether for dissolution. Pre-saturate solutions to avoid unintended precipitation during reactions. Confirm solubility experimentally using dynamic methods (e.g., gravimetric analysis) and correlate results with polarity indices .

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer : Use Suzuki-Miyaura cross-coupling as a primary route. Start with a halogenated precursor (e.g., 3-bromo-2-methoxy-6-methylsulfanylbenzene) and react with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄). Optimize conditions:

- Base: Na₂CO₃ or Cs₂CO₃ in a 3:1 dioxane/water mixture.

- Temperature: 80–100°C under inert atmosphere.

Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (argon/nitrogen) at 0–6°C to prevent oxidation of the methylsulfanyl group and boronic acid dehydration. Desiccate using silica gel or molecular sieves. Avoid prolonged storage (>6 months); periodically check purity via NMR or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between experimental and computational models?

- Methodological Answer : Discrepancies often arise from equilibrium reactions (e.g., anhydride formation in phenylboronic acids) . For this compound:

- Experimentally validate solubility using a dynamic method (e.g., laser monitoring).

- Compare with computational models (e.g., COSMO-RS or Hansen parameters).

- Use polynomial regression for phenylboronic acids instead of Wilson/NRTL equations due to their sensitivity to solvent polarity and hydration states .

Q. What strategies optimize catalytic efficiency in Suzuki couplings involving this compound?

- Methodological Answer : Enhance reaction yields by:

- Ligand selection: Use electron-rich ligands (e.g., SPhos or XPhos) to stabilize Pd intermediates.

- Solvent optimization: Employ THF/water mixtures for better miscibility.

- Microwave-assisted synthesis: Reduce reaction time (10–15 min at 120°C) while maintaining regioselectivity.

- Additives: Include phase-transfer agents (e.g., TBAB) for biphasic systems .

Q. How does the methylsulfanyl substituent influence reactivity compared to fluoro or methoxy analogs?

- Methodological Answer : The methylsulfanyl group (-SMe) is electron-donating, increasing electron density at the boronic acid moiety and enhancing oxidative stability. Compared to fluoro analogs (electron-withdrawing), -SMe:

- Lowers pKa of the boronic acid, improving solubility in basic media.

- Reduces susceptibility to protodeboronation in acidic conditions.

Characterize electronic effects via Hammett σₚ⁺ values and confirm via cyclic voltammetry .

Q. What analytical techniques are critical for characterizing crystallographic and electronic properties?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for structure refinement; resolve disorder in the boronic acid group using restraints .

- ¹¹B NMR : Identify boronic acid (δ ~30 ppm) vs. anhydride (δ ~18 ppm).

- FT-IR : Confirm B-O stretching (1340–1390 cm⁻¹) and S-Me vibrations (650–700 cm⁻¹).

- DFT calculations : Model substituent effects on charge distribution using Gaussian09 with B3LYP/6-31G(d) basis set .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.